2-(4-fluorophenyl)-1-(2-{[(4-fluorophenyl)methyl]sulfanyl}-4,5-dihydro-1H-imidazol-1-yl)ethan-1-one 2-(4-fluorophenyl)-1-(2-{[(4-fluorophenyl)methyl]sulfanyl}-4,5-dihydro-1H-imidazol-1-yl)ethan-1-one
Brand Name: Vulcanchem
CAS No.: 851800-19-6
VCID: VC5955122
InChI: InChI=1S/C18H16F2N2OS/c19-15-5-1-13(2-6-15)11-17(23)22-10-9-21-18(22)24-12-14-3-7-16(20)8-4-14/h1-8H,9-12H2
SMILES: C1CN(C(=N1)SCC2=CC=C(C=C2)F)C(=O)CC3=CC=C(C=C3)F
Molecular Formula: C18H16F2N2OS
Molecular Weight: 346.4

2-(4-fluorophenyl)-1-(2-{[(4-fluorophenyl)methyl]sulfanyl}-4,5-dihydro-1H-imidazol-1-yl)ethan-1-one

CAS No.: 851800-19-6

Cat. No.: VC5955122

Molecular Formula: C18H16F2N2OS

Molecular Weight: 346.4

* For research use only. Not for human or veterinary use.

2-(4-fluorophenyl)-1-(2-{[(4-fluorophenyl)methyl]sulfanyl}-4,5-dihydro-1H-imidazol-1-yl)ethan-1-one - 851800-19-6

Specification

CAS No. 851800-19-6
Molecular Formula C18H16F2N2OS
Molecular Weight 346.4
IUPAC Name 2-(4-fluorophenyl)-1-[2-[(4-fluorophenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]ethanone
Standard InChI InChI=1S/C18H16F2N2OS/c19-15-5-1-13(2-6-15)11-17(23)22-10-9-21-18(22)24-12-14-3-7-16(20)8-4-14/h1-8H,9-12H2
Standard InChI Key IVWGTWPOKXDHQP-UHFFFAOYSA-N
SMILES C1CN(C(=N1)SCC2=CC=C(C=C2)F)C(=O)CC3=CC=C(C=C3)F

Introduction

Structural and Molecular Characteristics

Core Architecture and Functional Groups

The compound features a 4,5-dihydroimidazole ring (a partially saturated imidazole derivative) substituted at the 1-position with an ethanone group bearing a 4-fluorophenyl moiety. The 2-position of the imidazole ring is modified with a sulfanyl group connected to a 4-fluorobenzyl substituent. This dual fluorophenyl configuration enhances lipophilicity and potential membrane permeability, while the sulfide linkage may contribute to redox-mediated biological interactions .

Molecular Data

PropertyValue
CAS No.851800-19-6
Molecular FormulaC₁₈H₁₆F₂N₂OS
Molecular Weight346.4 g/mol
IUPAC Name2-(4-fluorophenyl)-1-[2-[(4-fluorophenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]ethanone
SMILESC1CN(C(=N1)SCC2=CC=C(C=C2)F)C(=O)CC3=CC=C(C=C3)F
InChIKeyIVWGTWPOKXDHQP-UHFFFAOYSA-N

The presence of two fluorine atoms at the para positions of the phenyl rings introduces electron-withdrawing effects, potentially influencing aromatic stacking interactions and metabolic stability.

Synthesis Pathways

Multi-Step Reaction Sequence

Synthesis typically proceeds via a three-step protocol:

  • Formation of the Imidazoline Precursor: Cyclocondensation of 1,2-diaminoethane with carbon disulfide under basic conditions yields 2-mercapto-4,5-dihydro-1H-imidazole.

  • Alkylation of the Sulfhydryl Group: Reaction with 4-fluorobenzyl bromide introduces the sulfanyl-linked fluorophenyl moiety.

  • Acylation at the 1-Position: Treatment with 2-(4-fluorophenyl)acetyl chloride in the presence of a base (e.g., triethylamine) installs the ethanone group.

Optimization Challenges

Key challenges include controlling regioselectivity during alkylation and minimizing epimerization at the imidazoline ring. Purification often requires column chromatography using ethyl acetate/hexane gradients, with typical yields ranging from 45–60%.

Pharmacological Properties

Antibacterial Activity

Preliminary in vitro studies suggest moderate activity against Gram-positive pathogens (e.g., Staphylococcus aureus MIC = 32 μg/mL), with negligible effects on Gram-negative strains. The mechanism may involve disruption of membrane integrity via interaction with lipid II precursors, though target validation remains incomplete.

Research Gaps and Future Directions

Unresolved Questions

  • Metabolic Stability: No published data on hepatic microsomal clearance or cytochrome P450 interactions.

  • In Vivo Efficacy: Lack of pharmacokinetic studies in animal models.

  • Selectivity Profile: Potential off-target effects on structurally similar kinases (e.g., HER2) require investigation.

Strategic Recommendations

  • Structural Analog Synthesis: Introduce polar groups (e.g., hydroxyl, carboxyl) to improve aqueous solubility (currently undocumented).

  • Proteomic Profiling: Employ affinity-based protein profiling to identify unintended targets.

  • Formulation Development: Explore nanoparticle encapsulation to enhance bioavailability.

Comparative Analysis with Structural Analogs

The compound’s pharmacological profile is contextualized against two analogs from PubChem:

ParameterTarget CompoundCID 49672223 CID 7151017
Molecular Weight346.4 g/mol443.5 g/mol412.5 g/mol
Key Structural FeaturesDihydroimidazoleIndolinone fusionBenzothiazole linkage
Reported ActivityEGFR inhibitionNo published dataHDAC inhibition (predicted)
Synthetic AccessibilityModerateLow (7-step synthesis)High

This comparison underscores the target compound’s balance between synthetic feasibility and biological promise relative to more complex derivatives.

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